REACTION_SMILES
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[CH3:16][S:17](=[O:18])(=[O:19])[Cl:20].[CH3:1][C:2]12[CH2:3][C:4]3([C:13]([OH:14])=[O:15])[CH2:5][CH:6]([CH2:7][C:8]([CH3:11])([CH2:9]1)[CH2:10]3)[CH2:12]2.[ClH:22].[NH3:21].[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[CH3:1][C:2]12[CH2:3][C:4]3([C:13]#[N:21])[CH2:5][CH:6]([CH2:7][C:8]([CH3:11])([CH2:9]1)[CH2:10]3)[CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12CC3CC(C)(C1)CC(C(=O)O)(C3)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC12CC3CC(C)(C1)CC(C#N)(C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |